N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-3-cyano-4-methylthiophen-2-yl}-3-(phenylsulfanyl)propanamide
Description
Properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S2/c1-15-18(13-24)23(25-22(26)9-10-29-17-5-3-2-4-6-17)30-21(15)12-16-7-8-19-20(11-16)28-14-27-19/h2-8,11H,9-10,12,14H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZXSRKYVXDDPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)CCSC2=CC=CC=C2)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-3-cyano-4-methylthiophen-2-yl}-3-(phenylsulfanyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole moiety, followed by the introduction of the cyano group and the thiophene ring. The final step involves the formation of the propanamide linkage.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and advanced purification methods to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-3-cyano-4-methylthiophen-2-yl}-3-(phenylsulfanyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally related to N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-3-cyano-4-methylthiophen-2-yl}-3-(phenylsulfanyl)propanamide. For instance, derivatives exhibiting similar functional groups have shown cytotoxic effects against various cancer cell lines, including HCT-116 and HeLa. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways.
Case Study:
A study demonstrated that certain analogs with similar structures exhibited IC50 values below 100 μM against cancer cell lines, indicating promising anticancer activity .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | HCT-116 | 36 | Apoptosis induction |
| Compound B | HeLa | 34 | Cell cycle arrest |
Anti-inflammatory Properties
In silico docking studies suggest that this compound may act as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. The anti-inflammatory activity is attributed to its ability to modulate leukotriene synthesis.
Research Findings:
Molecular docking simulations indicated favorable binding interactions with the active site of 5-LOX, suggesting that further optimization could enhance its anti-inflammatory efficacy .
Synthesis and Production
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process can be optimized for industrial production by employing continuous flow chemistry techniques to improve yield and purity.
Synthetic Route Overview:
- Formation of the benzodioxole moiety.
- Introduction of the cyano group.
- Construction of the thiophene ring.
- Final coupling to form the amide bond.
Biological Mechanisms
The biological activity of this compound is linked to its interaction with specific molecular targets such as enzymes and receptors involved in cancer progression and inflammation. Understanding these interactions is crucial for developing effective therapeutic agents.
Mechanism Insights:
The compound's action may involve:
- Binding to enzymes like 5-lipoxygenase.
- Modulating gene expression related to apoptosis.
Mechanism of Action
The mechanism of action of N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-3-cyano-4-methylthiophen-2-yl}-3-(phenylsulfanyl)propanamide involves its interaction with specific molecular targets and pathways. The benzodioxole moiety may interact with enzymes or receptors, while the cyano group and thiophene ring contribute to its overall biological activity. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Target Compound
- Core: 3-Cyano-4-methylthiophene with a benzodioxolylmethyl substituent.
- Side Chain : Phenylsulfanyl-propanamide.
- Key Functional Groups: Benzodioxole (electron-rich aromatic system), cyano (electron-withdrawing), thioether linkage.
Analogues from Arab Journal of Medicinal Chemistry (2020)
Compounds 7c–7f (e.g., 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides):
Compound 27 from Tourteau (2014)
Compounds 7a–7b from Molecules (2012)
- Core : Pyrazole-thiophene hybrids.
- Functional Groups: Hydroxy-pyrazole, cyano or ester substituents on thiophene .
Structural Comparison Table
Target Compound
- Synthesis: Not explicitly detailed in evidence. Likely involves multi-step functionalization of thiophene (e.g., alkylation, cyanation) and coupling of the propanamide side chain.
Analogues 7c–7f
Step I: Hydrazine reflux in methanol to form hydrazide intermediates.
Step II : CS2/KOH-mediated cyclization to oxadiazole-thiols.
Step III : Thiol-alkylation with propanamide derivatives under basic conditions.
Step IV : Final coupling using DMF/LiH.
Compound 27
Curtius Rearrangement : Conversion of acyl azide to isocyanate.
Coupling: Reaction with benzodioxolyl-propanoyl chloride.
Comparison of Methods
- The target compound’s synthesis likely diverges from 7c–7f due to its thiophene core (vs. oxadiazole) and absence of thiazole. Curtius rearrangement in Compound 27 highlights alternative isocyanate-based coupling strategies.
Physical and Spectral Properties
Target Compound
- Melting Point: Not provided in evidence. Predicted to be higher than 150°C due to aromatic stacking and polar groups.
Biological Activity
N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-3-cyano-4-methylthiophen-2-yl}-3-(phenylsulfanyl)propanamide, also known by its ChemDiv compound ID G487-0337, is a complex organic molecule with potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , and it features a unique structure that includes:
- A benzodioxole moiety
- A cyano group
- A thiophene ring
- A sulfanyl group
These structural components contribute to its biological activity and interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, potentially impacting processes like glycogen synthesis and insulin signaling .
- Signal Transduction Modulation : It can modulate various signaling pathways, including those related to apoptosis and cell growth, by altering the phosphorylation state of key proteins .
- Gene Expression Regulation : The compound may influence gene expression through interactions with nuclear receptors or transcription factors.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro studies demonstrated that related compounds can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting anti-apoptotic proteins like MCL1 .
Antioxidant Properties
The presence of the benzodioxole structure suggests potential antioxidant activity:
- Compounds with similar structures have been shown to scavenge free radicals and reduce oxidative stress in cellular models.
Neuroprotective Effects
There is emerging evidence that this compound may have neuroprotective effects:
- It has been suggested that modulation of signaling pathways involved in neuronal survival could protect against neurodegenerative conditions .
Research Findings and Case Studies
Several studies have focused on the biological activity of related compounds:
Q & A
Q. How can researchers mitigate low yields in the final amidation step of this compound?
- Methodological Answer :
- Optimize coupling reagents (e.g., HATU vs. EDCI) and solvents (DMF vs. THF).
- Monitor reaction progress with in situ IR to detect amide bond formation (disappearance of carbonyl chloride peak).
- Purify via flash chromatography (silica gel, hexane/EtOAc gradient) to isolate the product .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
